molecular formula C26H18N6O2S B11192891 2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11192891
M. Wt: 478.5 g/mol
InChI Key: KVWRPDUZXUVKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that features a unique combination of triazole, pyrido, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions The pyrido[4,3-b]naphthyridine core is then constructed through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and pyrido[4,3-b]naphthyridine moieties are often involved in interactions with biological macromolecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOLE: Shares the triazole and benzylsulfanyl groups but lacks the pyrido[4,3-b]naphthyridine core.

    8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE: Contains the pyrido[4,3-b]naphthyridine core but lacks the triazole and benzylsulfanyl groups.

Uniqueness

2-[3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the triazole and pyrido[4,3-b]naphthyridine moieties allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H18N6O2S

Molecular Weight

478.5 g/mol

IUPAC Name

2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C26H18N6O2S/c33-23-19-15-20-22(27-21(19)11-13-31(23)18-9-5-2-6-10-18)12-14-32(24(20)34)25-28-26(30-29-25)35-16-17-7-3-1-4-8-17/h1-15H,16H2,(H,28,29,30)

InChI Key

KVWRPDUZXUVKTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=N2)N3C=CC4=C(C3=O)C=C5C(=N4)C=CN(C5=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.